molecular formula C14H14FNO3 B1446389 Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 1357479-14-1

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B1446389
CAS No.: 1357479-14-1
M. Wt: 263.26 g/mol
InChI Key: YBONUZIUHNJFEK-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate is a synthetic organic compound with the molecular formula C14H14FNO3. This compound is characterized by the presence of a pyrrole ring substituted with a benzyl group, a fluoro group, and a hydroxy group, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate: Lacks the fluoro group, which may result in different biological activities.

    Ethyl 1-benzyl-4-chloro-3-hydroxy-1H-pyrrole-2-carboxylate: The chloro group can have different electronic and steric effects compared to the fluoro group.

    Ethyl 1-benzyl-4-fluoro-1H-pyrrole-2-carboxylate: Lacks the hydroxy group, which can affect its reactivity and interactions.

This compound stands out due to the combination of its functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONUZIUHNJFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 3
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 4
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

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